Cas no 110483-14-2 (1-Iodo-2-(methylsulfonyl)benzene)
1-Iodo-2-(methylsulfonyl)benzene Chemical and Physical Properties
Names and Identifiers
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- 1-iodo-2-(methylsulfonyl)benzene
- 1-iodo-2-methanesulfonylbenzene
- 1-iodo-2-methanesulfonyl-benzene
- CXBLXPALRYECBC-UHFFFAOYSA-N
- Benzene,1-iodo-2-(methylsulfonyl)-
- 1-Iodo-2-(methylsulfonyl)benzene
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- Inchi: 1S/C7H7IO2S/c1-11(9,10)7-5-3-2-4-6(7)8/h2-5H,1H3
- InChI Key: CXBLXPALRYECBC-UHFFFAOYSA-N
- SMILES: IC1C=CC=CC=1S(C)(=O)=O
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 217
- Topological Polar Surface Area: 42.5
1-Iodo-2-(methylsulfonyl)benzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1638697-1g |
1-Iodo-2-(methylsulfonyl)benzene |
110483-14-2 | 98% | 1g |
¥25398.00 | 2024-08-09 |
1-Iodo-2-(methylsulfonyl)benzene Related Literature
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
Additional information on 1-Iodo-2-(methylsulfonyl)benzene
Professional Introduction to 1-Iodo-2-(methylsulfonyl)benzene (CAS No. 110483-14-2)
1-Iodo-2-(methylsulfonyl)benzene, with the chemical formula C₇H₅IO₃S, is a significant compound in the field of organic synthesis and pharmaceutical research. This compound is characterized by its unique structural features, which include an iodo substituent at the first carbon position and a methylsulfonyl group at the second carbon position on a benzene ring. These structural attributes make it a valuable intermediate in the synthesis of various pharmacologically active molecules.
The CAS number 110483-14-2 uniquely identifies this compound in scientific literature and databases, facilitating its accurate classification and retrieval for research and industrial applications. The presence of both iodine and methylsulfonyl groups imparts distinct reactivity, making 1-Iodo-2-(methylsulfonyl)benzene a versatile building block in medicinal chemistry. Its applications span across the development of novel therapeutic agents, agrochemicals, and specialty chemicals.
In recent years, there has been growing interest in the use of 1-Iodo-2-(methylsulfonyl)benzene as a precursor in the synthesis of complex organic molecules. The iodo group allows for further functionalization via cross-coupling reactions such as Suzuki-Miyaura, Stille, and Sonogashira couplings, which are pivotal in constructing biaryl systems found in many drugs. Additionally, the methylsulfonyl group can serve as a handle for nucleophilic substitution reactions, enabling the introduction of diverse functional groups.
One of the most compelling areas of research involving 1-Iodo-2-(methylsulfonyl)benzene is its role in the development of kinase inhibitors. Kinases are enzymes that play crucial roles in cell signaling pathways and are often targeted in cancer therapy. The benzene ring structure provides a scaffold that can be modified to interact with specific pockets on kinase domains. For instance, recent studies have demonstrated that derivatives of 1-Iodo-2-(methylsulfonyl)benzene can be engineered to inhibit tyrosine kinases, which are overactive in certain types of cancer.
Moreover, the compound has shown promise in the synthesis of antimicrobial agents. The combination of an iodine atom and a sulfonyl group creates a reactive platform that can be modified to target bacterial enzymes essential for survival. Researchers have explored its derivatives as potential inhibitors of bacterial DNA gyrase and topoisomerase IV, which are critical for bacterial replication and transcription. These findings highlight the compound's potential as a lead structure in combating resistant bacterial strains.
The pharmaceutical industry has also leveraged 1-Iodo-2-(methylsulfonyl)benzene in the development of anti-inflammatory agents. Sulfonyl groups are well-known for their ability to modulate inflammatory pathways by inhibiting enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). By incorporating this moiety into a benzene ring with an iodine substituent, chemists have synthesized novel compounds that exhibit potent anti-inflammatory activity without significant side effects.
In addition to its pharmaceutical applications, 1-Iodo-2-(methylsulfonyl)benzene finds utility in materials science. Its unique electronic properties make it suitable for use in organic semiconductors and light-emitting diodes (OLEDs). The presence of both electron-withdrawing (iodine) and electron-donating (methylsulfonyl) groups allows for fine-tuning of charge transport properties, making it an attractive candidate for next-generation electronic devices.
The synthesis of 1-Iodo-2-(methylsulfonyl)benzene typically involves the iodination of 2-methylsulfonylbenzene using an appropriate iodinating agent under controlled conditions. Advances in synthetic methodologies have enabled more efficient and scalable production processes, ensuring high purity and yield. These improvements have been crucial for meeting the increasing demand from both academic research laboratories and industrial partners.
Recent breakthroughs in computational chemistry have further enhanced the understanding of 1-Iodo-2-(methylsulfonyl)benzene's reactivity. Molecular modeling studies have provided insights into how different substituents influence its interaction with biological targets. This computational approach has accelerated the design process by allowing researchers to predictively model the behavior of various derivatives before conducting experimental synthesis.
The environmental impact of using 1-Iodo-2-(methylsulfonyl)benzene is also a subject of ongoing research. Efforts are being made to develop greener synthetic routes that minimize waste and reduce hazardous byproducts. These sustainable practices are essential for ensuring that chemical manufacturing remains environmentally responsible while maintaining high standards of efficiency and product quality.
In conclusion, 1-Iodo-2-(methylsulfonyl)benzene (CAS No. 110483-14-2) is a multifaceted compound with broad applications across pharmaceuticals, materials science, and organic synthesis. Its unique structural features make it an invaluable intermediate for developing novel therapeutics, advanced materials, and specialty chemicals. As research continues to uncover new applications and synthetic strategies, this compound will undoubtedly remain at the forefront of scientific innovation.
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